1-Cyclopropyl-4-isothiocyanatonaphthalene physical and chemical properties
1-Cyclopropyl-4-isothiocyanatonaphthalene physical and chemical properties
An In-Depth Technical Guide to 1-Cyclopropyl-4-isothiocyanatonaphthalene: Properties, Synthesis, and Applications
Executive Summary
1-Cyclopropyl-4-isothiocyanatonaphthalene (CAS No. 878671-95-5) is a specialized aromatic organic compound that has garnered significant interest in the field of medicinal chemistry.[1] Characterized by a naphthalene core substituted with a cyclopropyl group and a reactive isothiocyanate moiety, this molecule serves as a critical building block in the synthesis of advanced pharmaceutical intermediates.[2][3] Notably, it is a key precursor in the manufacture of Lesinurad, a URAT1 inhibitor used in the treatment of hyperuricemia associated with gout.[2][3] This guide provides a comprehensive technical overview of its physical and chemical properties, detailed synthetic protocols, spectroscopic signatures, and core reactivity, offering field-proven insights for researchers, chemists, and drug development professionals.
Molecular Structure and Identification
The structure of 1-Cyclopropyl-4-isothiocyanatonaphthalene features a planar naphthalene ring system. A three-membered cyclopropyl ring is attached at the C1 position, and an isothiocyanate (-N=C=S) functional group is at the C4 position. This unique combination of a strained aliphatic ring and a reactive electrophilic group on a large aromatic scaffold defines its chemical behavior and synthetic utility.
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IUPAC Name: 1-cyclopropyl-4-isothiocyanatonaphthalene
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CAS Number: 878671-95-5[4]
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Molecular Formula: C₁₄H₁₁NS[5]
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Canonical SMILES: S=C=Nc1ccc(c2c1cccc2)C1CC1[4]
Physical and Chemical Properties
The compound is typically supplied as a white to off-white crystalline solid or powder.[1][2][3] Its physical properties are dictated by the large, hydrophobic naphthalene core, making it poorly soluble in water but soluble in common organic solvents like benzene, ethanol, and dichloromethane.[1][8]
Table 1: Physical and Computed Properties of 1-Cyclopropyl-4-isothiocyanatonaphthalene
| Property | Value | Source(s) |
| Appearance | White to off-white powder/crystalline solid | [1][3] |
| Molecular Weight | 225.31 g/mol | [5][6] |
| Density (Predicted) | 1.20 - 1.21 g/cm³ | [2][5][7] |
| Boiling Point (Predicted) | 394.6 ± 21.0 °C at 760 mmHg | [2][5][7] |
| Flash Point (Predicted) | 205.8 °C | [2][3] |
| Refractive Index (Predicted) | 1.675 | [2][3] |
| LogP (Predicted) | 4.45150 | [2][3] |
| Vapor Pressure (Predicted) | 0.0 mmHg at 25°C | [2][3] |
Synthesis and Manufacturing
The primary and most established route to 1-Cyclopropyl-4-isothiocyanatonaphthalene involves the conversion of its corresponding primary amine, 4-cyclopropylnaphthalen-1-amine (CAS No. 878671-94-4).[7][9] The transformation of an aryl amine to an aryl isothiocyanate is a cornerstone reaction in organic synthesis, with several established methods.[10] The most common industrial approaches avoid the use of highly toxic thiophosgene, favoring the decomposition of an in-situ generated dithiocarbamate salt.[10][11][12]
Synthetic Workflow: From Aryl Amine to Isothiocyanate
The conversion relies on a two-step, one-pot process. First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. Second, a desulfurating agent is introduced to facilitate the elimination of a sulfur equivalent, yielding the final isothiocyanate product.
Caption: Synthetic workflow for 1-Cyclopropyl-4-isothiocyanatonaphthalene.
Detailed Experimental Protocol
This protocol is adapted from established green methodologies for aryl isothiocyanate synthesis.[11][12] It utilizes sodium hydroxide as both the base and the desulfurating reagent, offering a cost-effective and operationally simple approach.
Materials:
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4-cyclopropylnaphthalen-1-amine
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Carbon disulfide (CS₂)
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Sodium hydroxide (NaOH), powdered
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Acetonitrile (CH₃CN)
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Petroleum ether
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Silica gel for chromatography
Procedure:
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Reaction Setup: To an 8 mL reaction vial equipped with a magnetic stir bar, add acetonitrile (1.5 mL).
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Reagent Addition: Sequentially add powdered sodium hydroxide (40.0 mg, 1 mmol), 4-cyclopropylnaphthalen-1-amine (0.5 mmol), and carbon disulfide (114.2 mg, 1.5 mmol).
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Causality: NaOH acts as a base to deprotonate the amine, facilitating its nucleophilic attack on CS₂ to form the dithiocarbamate. It also serves as the desulfurating agent in the subsequent elimination step.[11] An excess of CS₂ ensures complete conversion of the starting amine.
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Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature for approximately 9 hours.
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Observation: A pale yellow solid, the dithiocarbamate intermediate, may be observed precipitating from the solution.[11]
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-
Workup - Part 1 (Isolation of Crude Product): After the reaction is complete (monitored by TLC or LC-MS), centrifuge the reaction mixture for 3 minutes at 6000 rpm to pellet any solids.
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Workup - Part 2 (Concentration): Carefully collect the upper clear supernatant and concentrate it under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with petroleum ether to isolate the pure 1-Cyclopropyl-4-isothiocyanatonaphthalene.
Spectroscopic Characterization
While specific spectral data is proprietary to manufacturers, the structure of the molecule allows for a confident prediction of its key spectroscopic features.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature will be a very strong, sharp, and characteristic absorption band between 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group. Additional bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching within the naphthalene ring will be observed in the 1450-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show distinct regions. A complex multiplet system in the aromatic region (approx. 7.0-8.5 ppm) will correspond to the six protons on the naphthalene ring. The cyclopropyl group will exhibit characteristic upfield signals, likely as multiplets between 0.5-1.5 ppm for the CH₂ protons and a distinct multiplet for the CH proton.
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¹³C NMR: The spectrum will feature a unique signal for the isothiocyanate carbon, typically in the 125-140 ppm range. Multiple signals will be present in the aromatic region (120-150 ppm) for the naphthalene carbons, and upfield signals (approx. 5-15 ppm) will correspond to the cyclopropyl carbons.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be clearly visible at m/z = 225.3.
Chemical Reactivity and Applications
The synthetic value of 1-Cyclopropyl-4-isothiocyanatonaphthalene is rooted in the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is highly susceptible to nucleophilic attack by heteroatoms like nitrogen, oxygen, and sulfur.
Core Reactivity: Nucleophilic Addition
The primary reaction pathway involves the addition of a nucleophile (Nu-H) across the C=N double bond of the isothiocyanate, leading to the formation of a thiourea derivative (if the nucleophile is an amine), a thiocarbamate (if an alcohol), or a dithiocarbamate (if a thiol).
Caption: General reactivity of the isothiocyanate group with a nucleophile.
This reactivity is harnessed in its principal application as an intermediate in the synthesis of Lesinurad.[2][3] In this context, it reacts with the amino group of another heterocyclic intermediate to form the core structure of the final active pharmaceutical ingredient.
Safety and Handling
As with all isothiocyanates, 1-Cyclopropyl-4-isothiocyanatonaphthalene should be handled with care in a well-ventilated fume hood.
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Toxicity: Preliminary data suggests moderate toxicity.[1]
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Inhalation: May cause irritation to the respiratory system, with potential symptoms including coughing and shortness of breath.[1]
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Skin Contact: Prolonged contact may lead to skin irritation and dermatitis.[1]
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Eye Contact: Can cause severe eye irritation.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust or aerosols, a full-face respirator may be necessary.[13]
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Storage: Store in a cool, dry, and well-closed container, protected from moisture and strong light or heat.[2][3]
Conclusion
1-Cyclopropyl-4-isothiocyanatonaphthalene is a high-value synthetic intermediate with precisely defined physical and chemical properties. Its synthesis is well-understood, with modern protocols favoring safer, one-pot methods based on the dithiocarbamate pathway. The compound's reactivity is dominated by the electrophilic isothiocyanate group, making it an ideal precursor for constructing complex molecules, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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Wang, Y., et al. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Taylor & Francis Online. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]
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Do, T., & D'Souza, M. J. (2023). Synthesis of Isothiocyanates: An Update. Molbank, 2023(2), M1623. Available at: [Link]
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IndiaMART. (n.d.). 99% Powder 1-Cyclopropyl-4-Isothiocyanate Naphthalene. IndiaMART. Available at: [Link]
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